N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide
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Overview
Description
This compound is a derivative of thiazolo[3,2-b][1,2,4]triazole, which is an important heterocyclic compound . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .
Synthesis Analysis
The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives has been a subject of research, and various synthetic protocols have been developed . These include condensation reactions, annulation of a multiple bond or thiirane ring, and C–H functionalization of the thiazole moiety .Molecular Structure Analysis
Thiazoles contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
The chemical reactions of thiazolo[3,2-b][1,2,4]triazole derivatives can be categorized into a few groups: condensation reactions, annulation of a multiple bond or thiirane ring, and via C–H functionalization of the thiazole moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazoles can vary depending on the substituents on the thiazole ring . Thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Antimicrobial Activity
Research has explored the antimicrobial potential of thiazole derivatives, including compounds similar to "N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide." For instance, Desai et al. (2013) synthesized a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, which showed significant in vitro antibacterial and antifungal activities, suggesting a potential avenue for therapeutic intervention against microbial diseases (Desai, Rajpara, & Joshi, 2013).
Anti-inflammatory and Analgesic Agents
Abu-Hashem et al. (2020) explored the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, leading to derivatives with significant analgesic and anti-inflammatory activities. These findings suggest the potential use of such compounds in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Synthesis Methodologies
The development of efficient synthesis methods for thiazole derivatives is crucial for their application in medicinal chemistry. Xiong et al. (2018) demonstrated a [Cp*RhIII]-catalyzed annulation process that affords 2-aryl quinazolin-4(3H)-one derivatives, showcasing advanced techniques in the synthesis of complex molecules (Xiong, Xu, Sun, & Cheng, 2018).
Type II Diabetes Inhibitory Activity
Compounds similar to "this compound" have been tested for Type II diabetes inhibitory activity. Mor et al. (2022) investigated N'-arylidene-2-((7-methylbenzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetohydrazides, revealing promising results comparable to the standard drug acarbose (Mor, Sindhu, Khatri, Punia, & Jakhar, 2022).
Antioxidant Properties
The antioxidant capabilities of thiazole derivatives are another area of interest. Pillai et al. (2019) synthesized Schiff bases containing 1,2,4-triazole and pyrazole rings, which displayed significant antioxidant potential, suggesting their utility in combating oxidative stress-related diseases (Pillai, Karrouchi, Fettach, Armaković, Armaković, Brik, Taoufik, Radi, El Abbes Faouzi, & Ansar, 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[3,2-b][1,2,4]triazole derivatives, have been reported to exhibit various biological activities, including anticonvulsant, analgesic and anti-inflammatory, antiproliferative, antimicrobial, and enzyme inhibitory effects .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit top1 , a DNA topoisomerase, which is an enzyme that helps in the overwinding or underwinding of DNA.
Biochemical Pathways
These could potentially include pathways related to inflammation, cell proliferation, microbial growth, and various enzymatic processes .
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest that they may have good bioavailability and low ulcerogenic properties, possibly due to anti-oxidative activity .
Result of Action
Similar compounds have demonstrated cytotoxic effects and superior Top1 inhibitory activity , suggesting potential anticancer properties.
Future Directions
The development of new thiazolo[3,2-b][1,2,4]triazole derivatives with improved biological activities and safer profiles is an important area of research . This includes the design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-28-17-7-4-14(5-8-17)21(27)23-11-10-16-13-31-22-24-20(25-26(16)22)15-6-9-18(29-2)19(12-15)30-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMHUONBFMYZMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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